Palmitoyl pentapeptide

Description

Overview of Peptides as Bioactive Molecules in Dermal Biology

Peptides, short chains of two to fifty amino acids, are fundamental players in most physiological processes within the body. jddonline.com In the realm of dermal biology, these molecules act as potent signaling agents. jddonline.comnih.gov Naturally occurring bioactive peptides in the skin are often generated from the breakdown of larger extracellular matrix (ECM) proteins like collagen and elastin (B1584352). oregonstate.edu These peptide fragments can then regulate the synthesis and degradation of these same structural proteins, creating a feedback loop that maintains skin homeostasis. oregonstate.edumdpi.com

The ability to synthetically replicate and modify these peptides has opened new avenues in dermatology and cosmetic science. jddonline.comnih.gov Synthetic peptides can be designed to mimic the body's natural processes, such as stimulating collagen production or modulating inflammation, to address various skin concerns. nih.govnih.gov Their specificity and potent biological effects have made them a focal point of research for applications in skin health and appearance. oregonstate.edunih.gov

Historical Context of Palmitoyl (B13399708) Pentapeptide Discovery and Research Trajectory

The journey of palmitoyl pentapeptide began with the identification of its core amino acid sequence, Lysine-Threonine-Threonine-Lysine-Serine (KTTKS). In 1993, researchers discovered that KTTKS, a fragment derived from the propeptide of type I collagen, could stimulate the production of extracellular matrix components. mdpi.comresearchgate.net This discovery laid the groundwork for its development as a bioactive ingredient. mdpi.com

The introduction of this compound-4, also known as Matrixyl®, to the cosmetics industry occurred in the year 2000 by the company Sederma. wikipedia.orgskinrocks.com The key innovation was the attachment of a palmitoyl group, a 16-carbon fatty acid, to the KTTKS peptide sequence. mdpi.comwikipedia.org This process, known as palmitoylation, increases the molecule's lipophilicity, which in turn enhances its ability to penetrate the skin's lipid barrier and improves its stability. mdpi.comtaylorandfrancis.com Initially known as this compound-3, its name was updated in 2006. wikipedia.org

Subsequent research has consistently demonstrated its effects on the skin's extracellular matrix. Studies have shown that it can stimulate the synthesis of collagen types I, III, and IV, as well as elastin, fibronectin, and glycosaminoglycans. mdpi.comomizzur.com This body of research has solidified its place as a significant molecule in the study of skin aging.

Classification of this compound within Signal Peptide Categories

Bioactive peptides used in skincare are often categorized based on their mechanism of action. The primary categories include signal peptides, carrier peptides, and neurotransmitter-inhibiting peptides. jddonline.comidermed.com

This compound-4 falls squarely into the category of a signal peptide . nih.govmdpi.com Signal peptides work by mimicking the body's own signaling mechanisms that regulate cellular activity. wikipedia.orgidermed.com Specifically, this compound-4 acts as a messenger, interacting with receptors on fibroblasts—the cells responsible for producing collagen and other extracellular matrix components. nih.govmdpi.com This interaction triggers a cascade of events that leads to the increased synthesis of these essential structural proteins. nih.govmdpi.com It is considered a matrikine, a type of messenger peptide that is capable of regulating cell activities by interacting with specific receptors to activate genes involved in the renewal of the extracellular matrix. wikipedia.org

Rationale for Academic Investigation of this compound

The primary driver for the academic investigation of this compound is its potential to modulate the synthesis of key dermal proteins. The reduction of collagen is a primary factor in the formation of wrinkles and other signs of skin aging. omizzur.com Therefore, compounds that can stimulate collagen production are of high interest to researchers. omizzur.com

Academic studies aim to elucidate the precise mechanisms by which this compound exerts its effects. Research has focused on its ability to stimulate fibroblasts to produce not only collagen I, III, and IV, but also fibronectin and glycosaminoglycans. mdpi.comomizzur.commedchemexpress.com By activating the synthesis of these extracellular matrix macromolecules, the peptide demonstrates a clear mechanism for its observed effects. wikipedia.org

Furthermore, the structural modification of the base peptide with palmitic acid presents an interesting case study in drug delivery and bioavailability. The enhanced penetration and stability due to the lipid component are key areas of investigation, providing insights into how bioactive molecules can be optimized for topical applications. mdpi.com

Interactive Data Table: Research Findings on this compound's Effects

| Study Focus | Key Findings |

| Collagen Synthesis | Stimulates the synthesis of collagen types I, III, and IV. mdpi.comomizzur.com |

| Extracellular Matrix | Promotes the production of elastin, fibronectin, and glycosaminoglycans. mdpi.comrsu.ac.th |

| Mechanism of Action | Acts as a signal peptide (matrikine) to activate fibroblasts. nih.govwikipedia.org |

| Clinical Observations | Studies have noted reductions in wrinkle depth and volume. nih.govnih.govchemicalbook.com |

Properties

IUPAC Name |

2-[[6-amino-2-[[2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H75N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-32(50)42-29(21-17-19-24-40)36(52)45-34(28(3)49)38(54)46-33(27(2)48)37(53)43-30(22-18-20-25-41)35(51)44-31(26-47)39(55)56/h27-31,33-34,47-49H,4-26,40-41H2,1-3H3,(H,42,50)(H,43,53)(H,44,51)(H,45,52)(H,46,54)(H,55,56) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGCRSMLXFHGRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H75N7O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

802.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Research Methodologies in Synthesis

Structural Elucidation of Palmitoyl (B13399708) Pentapeptide

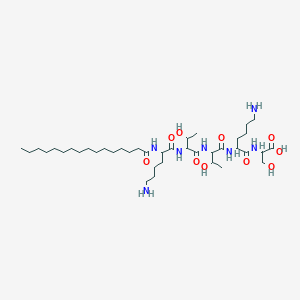

Palmitoyl pentapeptide is a synthetic lipopeptide, a molecule combining a lipid and a peptide, which has become a notable ingredient in the field of cosmetic science. Its design is strategically based on a fragment of procollagen (B1174764) type I, the precursor to the most abundant collagen in human skin, to influence the skin's structural integrity.

Amino Acid Sequence (Lysine-Threonine-Threonine-Lysine-Serine, KTTKS) as a Procollagen I Fragment

The peptide component of this compound consists of the five-amino-acid sequence Lysine-Threonine-Threonine-Lysine-Serine, commonly abbreviated as KTTKS. ci.guidecreative-peptides.comincidecoder.com This specific sequence is a subfragment of the C-terminal propeptide of type I procollagen. creative-peptides.comnovoprolabs.comcaymanchem.com Scientific investigations have demonstrated that this pentapeptide can act as a signaling molecule, stimulating fibroblasts—the primary cells in the dermis—to synthesize key components of the extracellular matrix. ci.guidecreative-peptides.com In vitro studies have shown that KTTKS can specifically increase the production of collagen type I, collagen type III, and fibronectin. creative-peptides.comnovoprolabs.com This biological activity is believed to be a result of a feedback mechanism where the peptide fragment mimics a signal that encourages dermal remodeling and the synthesis of new collagen. creative-peptides.com

Role of Palmitoyl Moiety in Peptide Design

To enhance the delivery of the biologically active KTTKS peptide into the skin, a palmitoyl group is chemically attached to the N-terminus of the peptide sequence. mdpi.com This palmitoyl moiety is a 16-carbon saturated fatty acid that significantly increases the lipophilicity of the entire molecule. wikipedia.org The primary function of this lipid tail is to improve the penetration of the peptide through the lipid-rich layers of the stratum corneum, the skin's outermost barrier. mdpi.comwikipedia.org By increasing its ability to permeate the skin, the palmitoyl group enhances the bioavailability of the pentapeptide, allowing it to reach the fibroblasts in the dermis where it can exert its biological effects. mdpi.com This modification is a critical aspect of the peptide's design for topical applications.

Nomenclature Variants in Academic Literature

In scientific publications, regulatory documents, and commercial products, this compound is identified by several names. A widely recognized designation is This compound-4 , which was its updated name in the International Nomenclature of Cosmetic Ingredients (INCI) from its previous designation, this compound-3. wikipedia.org It is also commonly referred to as Pal-KTTKS , an abbreviation that clearly indicates the conjugation of the palmitoyl group to the KTTKS amino acid sequence. creative-peptides.comnovoprolabs.comwikipedia.orgechemi.com Furthermore, it is well-known by its original trade name, Matrixyl® , under which it was first introduced to the cosmetic market by Sederma. wikipedia.orgechemi.comlifetechindia.com

Advanced Synthesis Methodologies for this compound

The manufacturing of this compound requires precise and controlled chemical processes to ensure the purity and activity of the final product.

Solid-Phase Peptide Synthesis Techniques (e.g., Fmoc/tBu chemistry)

The predominant method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS) . uu.nl This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. A common and efficient strategy employed in SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry . nih.govluxembourg-bio.com

In this process:

The N-terminus of each incoming amino acid is protected by an Fmoc group, which is stable to acid but can be readily removed by a mild base, such as piperidine. uu.nlnih.gov

The reactive side chains of the amino acids are protected by acid-labile tert-butyl (tBu) groups. nih.govluxembourg-bio.com

The synthesis proceeds by anchoring the C-terminal amino acid (Serine) to the solid support.

The Fmoc protecting group is then removed from the anchored amino acid, and the next Fmoc-protected amino acid in the sequence is coupled to the newly exposed N-terminus using activating agents.

This cycle of deprotection and coupling is repeated until the full KTTKS sequence is assembled.

Finally, palmitic acid is coupled to the N-terminus of the completed peptide chain. The peptide is then cleaved from the resin support, and the side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the final this compound product. uu.nlresearchgate.net

Enzymatic Synthesis Approaches for Peptide Production

While chemical synthesis remains the industry standard, enzymatic synthesis represents an alternative and "greener" approach to peptide production. nih.govnih.gov This methodology utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a controlled manner. nih.gov

Key aspects of enzymatic peptide synthesis include:

Milder Reaction Conditions: Enzymatic reactions are conducted in aqueous environments under mild temperature and pH conditions, which can help to prevent side reactions and degradation of the peptide. nih.gov

High Specificity: The high stereospecificity and regioselectivity of enzymes can reduce the need for complex protecting group strategies that are required in chemical synthesis. nih.gov

Sustainability: This method is considered more environmentally friendly due to the reduction in hazardous chemical waste. nih.gov

Analytical Techniques for Peptide Characterization in Research

Following synthesis, a comprehensive analytical workflow is essential to confirm the identity, purity, and structural integrity of this compound. A combination of chromatographic and spectroscopic techniques is employed to provide a full characterization of the molecule.

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment

Mass spectrometry is an indispensable tool for the primary structural analysis of synthetic peptides. peptidesciences.com It provides a precise measurement of the molecular weight of this compound, offering an initial confirmation of a successful synthesis. High-resolution mass spectrometry can yield a mass measurement with sufficient accuracy to validate the elemental composition of the peptide.

For definitive sequence verification, tandem mass spectrometry (MS/MS) is employed. nih.govnih.gov In this technique, the parent peptide ion is isolated and fragmented through collision-induced dissociation (CID) or other methods. nih.govnih.gov The resulting fragment ions are mass-analyzed, producing a spectrum that contains information about the amino acid sequence. The fragmentation typically occurs at the peptide bonds, generating predictable 'b' and 'y' ion series that allow researchers to piece together the amino acid sequence and confirm that it matches the intended structure. nih.gov This process serves as a "fingerprint" for the peptide, verifying its identity with high confidence. peptidesciences.com

Furthermore, MS is crucial for purity assessment. When coupled with a separation technique like liquid chromatography (LC-MS), it can detect and identify impurities from the synthesis, such as deletion sequences, incompletely deprotected peptides, or byproducts from side reactions. nih.gov The high sensitivity of MS allows for the detection of these impurities even at very low levels. nih.gov

| MS Technique | Analytical Purpose | Information Obtained |

|---|---|---|

| Full Scan MS | Molecular Weight Determination | Confirms the mass of the intact this compound. |

| Tandem MS (MS/MS) | Sequence Verification | Provides fragment ion data (b- and y-ions) to confirm the amino acid sequence. nih.gov |

| LC-MS/MS | Purity Assessment & Quantification | Separates and identifies synthesis-related impurities and quantifies the target peptide. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the purification and analytical assessment of synthetic peptides like this compound. nih.govphmethods.net Due to the significant hydrophobicity conferred by the palmitoyl chain, Reversed-Phase HPLC (RP-HPLC) is the most common mode used. nih.govhplc.eu

In RP-HPLC, the stationary phase is nonpolar (e.g., silica functionalized with C18 alkyl chains), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile. hplc.euresearchgate.net Peptides are separated based on their hydrophobicity; the highly hydrophobic this compound interacts strongly with the C18 stationary phase and requires a higher concentration of the organic solvent to elute from the column. hplc.eu This allows for excellent separation from more polar, non-lipidated impurities. By using a gradient elution, where the concentration of the organic solvent is gradually increased, a high degree of purification can be achieved, often yielding peptides with purity levels exceeding 99%. peptidesciences.com

For analytical purposes, HPLC is used to determine the purity of the final product. A sample is injected, and the chromatogram is recorded, typically using UV detection at a wavelength around 214-220 nm where the peptide bond absorbs light. The purity is calculated by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. HPLC is also a robust method for quantification, where the peak area of the sample is compared against a calibration curve generated from standards of known concentration. nih.gov

| Parameter | Description |

|---|---|

| Column | C18, wide pore (e.g., 300 Å), 3-5 µm particle size. hplc.eu |

| Mobile Phase A | Water with an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid - TFA). hplc.eu |

| Mobile Phase B | Acetonitrile with an ion-pairing agent (e.g., 0.1% TFA). researchgate.net |

| Gradient | Linear gradient from low %B to high %B over 20-60 minutes. |

| Flow Rate | Typically 0.5-1.0 mL/min for analytical columns. nih.gov |

| Detection | UV absorbance at 214-220 nm. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the three-dimensional structure and conformational dynamics of peptides in solution. nih.govncbs.res.in While MS confirms the primary sequence and HPLC assesses purity, NMR provides insight into the higher-order structure, which is often directly related to biological activity. researchgate.net Knowing the bioactive conformation of a peptide is critical for understanding its mechanism of action and for designing more potent analogues. nih.gov

A suite of NMR experiments is used for structural elucidation. One-dimensional (1D) spectra, such as proton (¹H) and carbon-13 (¹³C) NMR, provide initial information about the chemical environment of the atoms in the molecule. researchgate.net More detailed structural information is obtained from two-dimensional (2D) experiments. For instance, a COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other within the same amino acid residue, while a TOCSY (Total Correlation Spectroscopy) experiment can reveal all protons within a spin system of an amino acid. researchgate.net

The key experiment for determining 3D structure is the Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are close in the primary sequence. nih.gov The set of distance restraints derived from NOESY data, combined with angular restraints from other NMR experiments, is used in computational molecular modeling to calculate an ensemble of structures representing the peptide's conformation in solution. nih.govnih.gov

| NMR Experiment | Abbreviation | Primary Information Provided |

|---|---|---|

| Correlation Spectroscopy | COSY | Identifies scalar-coupled protons (through-bond connectivity). researchgate.net |

| Total Correlation Spectroscopy | TOCSY | Correlates all protons within a single amino acid spin system. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons close in space (through-space connectivity), providing distance restraints for 3D structure calculation. nih.gov |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached heteroatoms (e.g., ¹³C, ¹⁵N). |

Other Chromatographic and Spectroscopic Methods for Peptide Analysis

While RP-HPLC, MS, and NMR are the primary analytical techniques, other methods can provide complementary information for a full characterization of this compound.

In chromatography, Size-Exclusion Chromatography (SEC) can be valuable. SEC separates molecules based on their hydrodynamic volume. nih.govphmethods.net This technique is useful for detecting and quantifying aggregates (dimers, trimers, etc.) that may form, which is particularly relevant for lipopeptides that have a tendency to self-assemble. Ion-Exchange Chromatography (IEX), which separates molecules based on their net charge, can also be used as an orthogonal purification or analytical method to RP-HPLC, providing a different selectivity. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is another mode of chromatography that separates compounds based on their polarity. It is particularly useful for analyzing highly polar molecules and can serve as a complementary technique to RP-HPLC for comprehensive impurity profiling, although it is less commonly the primary choice for hydrophobic lipopeptides. nih.govresearchgate.net

Spectroscopic methods beyond NMR also play a role. For example, Fourier-Transform Infrared (FTIR) spectroscopy can provide information about the secondary structure of the peptide (e.g., the presence of α-helices or β-sheets) by analyzing the characteristic absorption bands of the amide bonds in the peptide backbone.

Mechanistic Investigations and Cellular Signal Transduction

Receptor Binding and Activation Pathways

Palmitoyl (B13399708) Pentapeptide-4, a synthetic peptide, exerts its biological effects by interacting with cell surface receptors on dermal fibroblasts, thereby initiating a cascade of intracellular events that culminate in the synthesis of extracellular matrix (ECM) proteins. The binding of Palmitoyl Pentapeptide-4 is thought to mimic the natural interaction of the transforming growth factor-beta (TGF-β) with its receptor complex. delval.edu

Research suggests that the lysine residues within the this compound-4 sequence play a crucial role in this interaction. These positively charged amino acids are believed to anchor the peptide to the binding site of the TGF-β type I receptor, specifically to the negatively charged amino acid residues Asp118 and Glu119. delval.edu This mimicry of the natural ligand-receptor interaction is a key step in the activation of downstream signaling pathways.

Upon binding to its receptor, this compound-4 activates intracellular signaling cascades that bear a strong resemblance to the TGF-β pathway. delval.edu The TGF-β signaling pathway is a critical regulator of cellular processes, including cell growth, differentiation, and the production of ECM proteins. mdpi.com The activation of this pathway by this compound-4 is a central mechanism through which it stimulates the production of collagen, elastin (B1584352), and fibronectin.

The binding event leads to the phosphorylation and activation of downstream signaling molecules, which then translocate to the nucleus to modulate gene expression. This results in an increased transcription of genes encoding for key ECM proteins, ultimately leading to a strengthened and more youthful-looking dermal matrix.

Modulation of Extracellular Matrix Protein Synthesis

This compound-4 is a well-documented stimulator of collagen synthesis in dermal fibroblasts. medchemexpress.comnih.govrsu.ac.th It has been shown to specifically increase the production of collagen Type I, Type III, and Type IV, all of which are essential components of the skin's dermal matrix. medchemexpress.comnih.govrsu.ac.th Collagen I provides tensile strength, Collagen III is crucial for the initial stages of wound healing and tissue repair, and Collagen IV is a key component of the basement membrane.

In vitro studies have demonstrated a significant increase in the gene expression of Collagen Type I following treatment with collagen peptides. frontiersin.org One study reported a 108.4 ± 7.6% increase in COL1A1 gene expression in human dermal fibroblasts treated with a 0.01% concentration of collagen peptides for 24 hours. frontiersin.org

Table 1: In Vitro Effect of Collagen Peptides on Collagen I Gene Expression

| Treatment | Concentration | Duration | Increase in COL1A1 Gene Expression (%) |

|---|---|---|---|

| Collagen Peptides | 0.01% | 24 hours | 108.4 ± 7.6 |

| Collagen Peptides | 1% | 24 hours | 60.5 ± 7.9 |

Data sourced from an in vitro study on human dermal fibroblasts. frontiersin.org

A clinical study further supports the efficacy of this compound-4 in improving the skin's appearance, which is directly related to collagen synthesis. After 28 days of twice-daily application of a cream containing 0.005% this compound-4, participants showed a quantitative decrease in wrinkle depth by 18% and in wrinkle thickness by 37%. nih.gov

Table 2: Clinical Efficacy of this compound-4 on Wrinkle Reduction

| Parameter | Concentration | Duration | Reduction (%) |

|---|---|---|---|

| Wrinkle Depth | 0.005% | 28 days | 18 |

| Wrinkle Thickness | 0.005% | 28 days | 37 |

Data from a double-blind, placebo-controlled clinical study. nih.gov

In addition to its effects on collagen, this compound-4 also stimulates the synthesis of elastin, another critical protein for maintaining skin elasticity and resilience. nih.gov Elastin fibers allow the skin to stretch and recoil, and their degradation contributes to the formation of wrinkles and sagging.

In vitro studies have shown that collagen peptides can significantly increase the gene expression of elastin (ELN) in human dermal fibroblasts. Treatment with 0.01% and 1% concentrations of collagen peptides for 24 hours resulted in a 35.2 ± 13.2% and 42.1 ± 10.1% increase in ELN gene expression, respectively. frontiersin.org

Table 3: In Vitro Effect of Collagen Peptides on Elastin Gene Expression

| Treatment | Concentration | Duration | Increase in ELN Gene Expression (%) |

|---|---|---|---|

| Collagen Peptides | 0.01% | 24 hours | 35.2 ± 13.2 |

| Collagen Peptides | 1% | 24 hours | 42.1 ± 10.1 |

Data sourced from an in vitro study on human dermal fibroblasts. frontiersin.org

Upregulation of Hyaluronic Acid Synthesis

This compound-4 (Pal-KTTKS) functions as a signaling molecule, or matrikine, that stimulates fibroblasts to enhance the production of key extracellular matrix components. wikipedia.orgnih.gov Among these is the increased synthesis of glycosaminoglycans (GAGs), which are crucial for maintaining skin hydration and turgor. nih.govcreative-peptides.commedchemexpress.com Hyaluronic acid, a prominent GAG, is particularly important for its ability to bind and retain water molecules. biointerfaceresearch.comresearchgate.net

Table 1: Research Findings on this compound and Hyaluronic Acid Synthesis

| Finding | Compound Studied | Reported Effect | Source(s) |

|---|---|---|---|

| Stimulates Synthesis | This compound-4 | Promotes the synthesis of glycosaminoglycans, including hyaluronic acid. | creative-peptides.commedchemexpress.commdpi.com |

| Improves Skin Matrix | This compound-4 | Enhances the skin matrix by promoting collagen and glycosaminoglycan synthesis. | creative-peptides.com |

| Enhances Hydration | Glycosaminoglycans | Increased GAG levels, including hyaluronic acid, are linked to improved skin hydration. | biointerfaceresearch.comresearchgate.net |

Mechanisms of Collagen Degradation Intervention

Role in Inhibiting Matrix Metalloproteinase (MMP) Activity

The degradation of the extracellular matrix is largely mediated by a family of enzymes known as matrix metalloproteinases (MMPs). mdpi.com These enzymes are responsible for breaking down collagen and other fibrillar proteins. While some therapeutic peptides are designed to directly inhibit MMP activity, the primary mechanism of this compound-4 appears to be an intervention in the degradative process by strongly promoting ECM synthesis.

However, some research suggests a more direct role. Studies have described the pentapeptide KTTKS, from which Pal-KTTKS is derived, as a "signal peptide" capable of inhibiting collagenase activities. nih.govcreative-peptides.com By stimulating the robust production of new collagen and other matrix components, this compound-4 effectively counteracts the destructive activity of MMPs, shifting the balance toward ECM preservation and repair. researchgate.netresearchgate.net This action helps to protect the structural integrity of the dermis from enzymatic degradation.

Preservation of Fibrillar Protein Concentrations within the ECM

A well-documented mechanism of this compound-4 is its significant role in stimulating the neosynthesis of major fibrillar proteins within the extracellular matrix. wikipedia.org As a fragment of pro-collagen type I, it signals fibroblasts to increase the production of several key structural components. creative-peptides.comnih.govci.guide

In vitro studies have demonstrated that this compound-4 specifically upregulates the synthesis of collagen types I, III, and IV, as well as fibronectin and elastin. nih.govcreative-peptides.commedchemexpress.comresearchgate.netnih.gov

Collagen I: The most abundant collagen in the skin, providing tensile strength. creative-peptides.com

Collagen III: Important for the initial stages of tissue repair. creative-peptides.com

Collagen IV: A key component of the basement membrane.

Fibronectin: A glycoprotein (B1211001) that plays a critical role in cell adhesion and wound healing. nih.govmedchemexpress.com

Elastin: Provides elasticity and resilience to the skin. nih.gov

By activating the genes involved in ECM renewal, this compound-4 helps to replenish and preserve the concentration of these essential fibrillar proteins. wikipedia.orgcreative-peptides.com This action reinforces the skin's structural framework, leading to a firmer and more resilient dermal matrix.

Table 2: Research Findings on this compound and Fibrillar Protein Synthesis

| Protein Stimulated | Compound Studied | Reported Effect | Source(s) |

|---|---|---|---|

| Collagen I & III | This compound-4 | Significantly promotes the production of these primary collagen types. | nih.govcreative-peptides.comcreative-peptides.comresearchgate.net |

| Collagen IV | This compound-4 | Stimulates synthesis, supporting the basement membrane. | creative-peptides.comnih.gov |

| Fibronectin | This compound-4 | Upregulates the production of this key ECM glycoprotein. | nih.govcreative-peptides.commedchemexpress.comresearchgate.net |

| Elastin | This compound-4 | Reported to stimulate production, enhancing skin elasticity. | nih.govresearchgate.net |

Extracellular Matrix Remodeling and Homeostasis

Impact on Dermal Matrix Components and Architecture

Palmitoyl (B13399708) pentapeptide acts as a signaling molecule, or matrikine, that stimulates fibroblasts to produce essential components of the dermal matrix. researchgate.netresearchgate.net This peptide is a fragment of pro-collagen I, and its activity is believed to mimic the natural processes of ECM renewal. nih.gov By activating specific genes involved in this process, it helps to replenish and restructure the dermal architecture. researchgate.net

Numerous studies have demonstrated that Palmitoyl pentapeptide significantly enhances the synthesis of several key extracellular matrix proteins:

Collagen: It notably stimulates the production of collagen types I, III, and IV. nih.govwikipedia.orgnih.gov Collagen I is the most abundant collagen in the skin, providing tensile strength, while collagen III is crucial for initial wound repair and tissue remodeling. nih.gov Collagen IV is a key component of the basement membrane, which anchors the epidermis to the dermis.

Elastin (B1584352): This peptide also promotes the synthesis of elastin, the protein responsible for the skin's elasticity and resilience. nih.govnih.govnih.gov

Fibronectin: The production of fibronectin, a glycoprotein (B1211001) that plays a vital role in cell adhesion, migration, and wound healing, is also upregulated. nih.govnih.govresearchgate.net

Glycosaminoglycans (GAGs): this compound stimulates the synthesis of GAGs, such as hyaluronic acid, which are essential for maintaining skin hydration and turgor. nih.govwikipedia.orgnih.gov

This comprehensive stimulation of ECM components leads to an improved dermal architecture, resulting in firmer, more elastic, and better-hydrated skin. nih.govnih.gov

| Dermal Matrix Component | Effect of this compound | Primary Function in Skin |

|---|---|---|

| Collagen I | Stimulates Synthesis | Provides tensile strength and structural support |

| Collagen III | Stimulates Synthesis | Important for initial wound repair and tissue remodeling |

| Collagen IV | Stimulates Synthesis | Key component of the basement membrane |

| Elastin | Stimulates Synthesis | Provides elasticity and resilience |

| Fibronectin | Stimulates Synthesis | Aids in cell adhesion, migration, and wound healing |

| Glycosaminoglycans (e.g., Hyaluronic Acid) | Stimulates Synthesis | Maintains skin hydration and turgor |

Influence on Fibrillogenesis Processes and Collagen Fibril Dimensions

Beyond stimulating the synthesis of individual ECM components, this compound also appears to regulate the process of fibrillogenesis, which is the assembly of collagen molecules into organized fibrils. The proper organization and dimension of collagen fibrils are critical for the skin's mechanical properties. Disorganization and fragmentation of these fibrils are characteristic features of aging skin.

Signaling peptides like this compound are thought to guide the intricate process of fibril growth and alignment, which in vivo is a highly orchestrated cellular process. By promoting a more organized assembly of collagen fibrils, this peptide contributes to a more robust and functional extracellular matrix, which can lead to improvements in skin texture and firmness.

Context-Dependent Effects on ECM (e.g., sparse vs. confluent tissue)

The cellular environment, including cell density, can modulate the effects of signaling molecules on extracellular matrix production. While direct comparative studies on the effects of this compound on sparse versus confluent fibroblast cultures are limited, general principles of cell biology and some specific research provide insights into its context-dependent activity.

Fibroblast behavior and ECM synthesis are known to be influenced by cell confluency. For instance, confluent cells, which are in close contact with each other, have been shown to be mechanically stiffer than non-confluent (sparse) cells. Furthermore, cell density affects the production of key ECM proteins; for example, the amount of secreted fibronectin has been observed to decrease with increasing cell density, while cell-associated fibronectin and collagen I synthesis increase as fibroblasts reach confluency. wikipedia.org

One study investigated the effects of Palmitoyl-KTTKS on semi-confluent primary dermal fibroblasts in the context of wound healing. nih.gov The findings revealed a dose-dependent effect on the expression of alpha-smooth muscle actin (α-SMA), a marker for myofibroblast differentiation, which is crucial for wound contraction. nih.gov This suggests that the peptide's influence on cell behavior and matrix remodeling can be modulated by the cellular state. Given that sparse and confluent cultures represent different physiological states (e.g., active proliferation vs. contact inhibition), it is plausible that the response to this compound in terms of ECM component synthesis and organization would differ between these two conditions.

Contributions to Skin Structural Integrity and Functional Repair

Through its multifaceted effects on the extracellular matrix, this compound makes significant contributions to maintaining and restoring the skin's structural integrity and promoting functional repair. By boosting the production of collagen, elastin, and other essential matrix components, it helps to counteract the age-related decline in these proteins, leading to improved skin firmness and elasticity and a reduction in the appearance of fine lines and wrinkles.

The peptide's role in stimulating fibronectin and GAGs also supports the skin's natural repair processes. nih.govnih.gov It is beneficial for wound healing, as it helps to rebuild the ECM and restore tissue integrity. nih.gov Clinical studies have demonstrated that topical application of products containing this compound results in significant improvements in skin texture and a reduction in wrinkles, confirming its efficacy in promoting a healthier and more youthful skin structure.

| Functional Outcome | Underlying Mechanism | Observed Effect |

|---|---|---|

| Improved Skin Firmness | Increased synthesis of Collagen I and III | Skin appears more lifted and toned |

| Enhanced Elasticity | Increased synthesis of Elastin | Skin is more resilient and supple |

| Wrinkle Reduction | Stimulation of Collagen, Elastin, and Fibronectin | Visible decrease in fine lines and deeper wrinkles |

| Functional Repair and Wound Healing | Promotion of ECM component synthesis (Collagen, Fibronectin) | Accelerated restoration of tissue integrity |

| Improved Hydration | Increased synthesis of Glycosaminoglycans (Hyaluronic Acid) | Skin appears plumper and more hydrated |

Transcriptomic and Proteomic Studies on Gene Expression Modulation

Upregulation of Genes Associated with Collagen and Elastin (B1584352) Biosynthesis

Palmitoyl (B13399708) pentapeptide has demonstrated the ability to stimulate the production of key proteins in the dermis, including collagen and elastin. Research indicates that this peptide, also known as Pal-KTTKS, is a subfragment of the pro-collagen type I molecule and is designed to stimulate collagen production nih.govnih.gov. Its mechanism involves signaling dermal fibroblasts to synthesize essential materials for the skin's structure biotechpeptides.com.

Studies using human dermal fibroblasts have shown that treatment with peptides can significantly increase the gene expression of COL1A1 (Collagen Type I Alpha 1 Chain) and ELN (Elastin) nih.gov. This upregulation at the genetic level is fundamental to the observed increase in collagen and elastin protein synthesis, which contributes to skin strength and elasticity. The stimulation of these genes helps to reinforce the skin's structural integrity.

Table 1: Genes Upregulated by Palmitoyl Pentapeptide in Dermal Fibroblasts

| Gene | Protein Product | Function in Skin |

|---|---|---|

| COL1A1 | Collagen Type I | Provides tensile strength and structure to the dermis. |

Activation of Genes Involved in Extracellular Matrix Renewal and Cell Proliferation

The influence of this compound extends beyond just collagen and elastin to the broader network of the extracellular matrix. It has been shown to positively affect the biosynthesis of various ECM-related proteins and to promote cell proliferation sciencepublishinggroup.comresearchgate.net. Full transcriptome analysis has confirmed its role in activating pathways crucial for ECM renewal, such as the TGF-β1 pathway and ECM-receptor interactions sciencepublishinggroup.comresearchgate.net.

Key ECM proteins like fibronectin and laminin, which are vital for cell adhesion, migration, and tissue repair, are also influenced by this peptide nih.govnih.govfrontiersin.org. Studies have demonstrated that this compound stimulates the production of fibronectin, a glycoprotein (B1211001) that plays a critical role in cell adhesion and wound healing, further reinforcing the ECM biotechpeptides.com. Additionally, research has identified synergistic effects when this compound is combined with other agents, leading to the upregulation of genes involved in lipid metabolism and energy homeostasis, such as PPARA, which is a major regulator of these processes nih.gov.

Table 2: Selected Genes and Proteins Modulated by this compound for ECM Renewal

| Gene/Protein | Function | Effect of this compound |

|---|---|---|

| Fibronectin | Cell adhesion, ECM organization, wound healing | Upregulation of production biotechpeptides.com |

| Laminin | Basement membrane structure, cell adhesion | Upregulation of production |

| PPARA | Regulation of lipid metabolism and energy homeostasis | Synergistic upregulation nih.gov |

| α-SMA | Fibroblast contraction, wound closure | Dose-dependent modulation nih.gov |

Expression Analysis of Hyaluronan Synthase Genes

Hyaluronic acid is a critical component of the ECM, responsible for hydration, lubrication, and providing a framework for cells. Its synthesis is catalyzed by a family of enzymes known as hyaluronan synthases (HAS), which are encoded by the HAS1, HAS2, and HAS3 genes nih.gov. The expression of these genes is crucial for maintaining the skin's moisture and turgor nih.govmdpi.com.

While direct studies detailing the specific effects of this compound on each of the HAS gene isoforms are not extensively detailed in the available literature, it is known to promote the production of hyaluronic acid incidecoder.com. This suggests a likely upregulation of one or more of the HAS genes. In human skin, all three isoforms are expressed and are regulated by various stimuli nih.gov. For instance, HAS2 and HAS3 expression has been shown to be upregulated in response to inflammatory mediators and plays a role in tissue repair and remodeling houstonmethodist.org. The ability of this compound to increase hyaluronic acid levels points toward its modulatory effect on the transcriptional activity of these key enzymes.

Investigation of Palmitoylated Protein-Encoding Genes

Protein palmitoylation is a reversible post-translational modification where a palmitic acid is attached to a cysteine residue of a protein. This process is crucial for regulating protein trafficking, localization, and function nih.govmdpi.com. The enzymes responsible for adding the palmitate group are called palmitoyl acyltransferases (PATs), often characterized by a DHHC domain, while the removal is catalyzed by acyl-protein thioesterases (APTs) nih.gov.

The direct impact of externally applied this compound on the expression of genes that encode for palmitoylated proteins or the PAT/APT enzymes is not yet well-defined. Research in this area has more broadly focused on understanding the networks of genes that encode palmitoylated proteins and the enzymes that regulate them, such as Palmitoyl-Protein Thioesterase 1 (PPT1) nih.govresearchgate.net. This field of study reveals a complex system where the expression of numerous genes encoding proteins subject to palmitoylation can be altered in various cellular contexts nih.gov. However, specific transcriptomic studies linking this compound treatment to the modulation of this particular class of genes are an area requiring further investigation.

Methodological Approaches for Gene Expression Profiling (e.g., transcriptomics, Western blot analysis)

The investigation into the molecular effects of this compound on skin cells relies on several advanced laboratory techniques to profile changes in gene and protein expression.

Transcriptomics: This high-throughput method allows for the comprehensive analysis of the entire set of RNA transcripts in a cell at a given time. Microarray profiling and RNA-sequencing (RNA-seq) are common transcriptomic techniques used to characterize the biological responses of skin cells, such as keratinocytes and fibroblasts, to treatment with peptides sciencepublishinggroup.comresearchgate.netnih.gov. These methods can identify broad, synergistic changes in gene expression across the genome, revealing the activation of specific biological pathways and the identification of key regulatory genes nih.govnih.govnih.govbiorxiv.org. For instance, transcriptome analysis was used to determine the molecular mechanism of a palmitoyl oligopeptide complex, identifying its effects on the TGF-β1 pathway and ECM-receptor interactions sciencepublishinggroup.comresearchgate.net.

Western Blot Analysis: This is a widely used technique to detect and quantify specific proteins in a sample. In the context of this compound research, Western blotting is used to confirm that the observed upregulation of gene expression (e.g., for COL1A1 or ELN) translates to an actual increase in the corresponding protein levels (e.g., Collagen I or Elastin) researchgate.netresearchgate.net. It has been employed to measure the protein levels of CTGF and α-SMA in fibroblasts after treatment with Pal-KTTKS, providing quantitative data on the peptide's dose-dependent effects nih.gov. This method is crucial for validating the functional outcomes of the changes observed at the transcript level.

Other relevant techniques include:

Quantitative Polymerase Chain Reaction (qPCR): Often used to validate the findings from microarray or RNA-seq by measuring the expression levels of specific genes of interest with high accuracy nih.gov.

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. It has been used to analyze the concentration of key proteins following treatment with palmitoyl oligopeptides sciencepublishinggroup.comresearchgate.net.

Immunohistochemistry and Immunofluorescence: These techniques use antibodies to visualize the location and distribution of specific proteins within tissues or cells, providing spatial context to the expression data nih.gov.

In Vitro and Preclinical Research Models for Efficacy Assessment

Fibroblast Cell Culture Models

Fibroblasts are the primary cells responsible for synthesizing the extracellular matrix (ECM) in the dermis. Therefore, cell culture models using fibroblasts are fundamental in evaluating the biological activity of compounds like palmitoyl (B13399708) pentapeptide.

Research using human dermal fibroblast (HDF) cultures has demonstrated that palmitoyl pentapeptide can stimulate the production of key extracellular matrix components. As a signaling peptide, it is understood to promote the synthesis of proteins like collagen, elastin (B1584352), and fibronectin. cytion.com

In studies involving a palmitoyl oligopeptide complex, treatment of HDF-a (human adult dermal fibroblast) cells led to a significant increase in the biosynthesis of essential ECM proteins. nih.govnih.gov After 48 hours of treatment with a 0.25% concentration of the complex, a notable upregulation in collagen production was observed. nih.gov Specifically, the extracellular content of type I collagen increased by 145.2%, and type III collagen saw an increase of 198.5%. nih.gov The production of fibronectin, a glycoprotein (B1211001) crucial for cell adhesion and wound healing, also increased substantially. nih.govresearchgate.net

Table 1: Effect of Palmitoyl Oligopeptide Complex (0.25%) on ECM Protein Production in HDF-a Cells after 48 hours

| Extracellular Matrix Protein | % Increase in Production |

| Type I Collagen | 145.2% |

| Type III Collagen | 198.5% |

| Fibronectin | 84.9% |

These findings underscore the peptide's role in reinforcing the dermal matrix structure by directly stimulating fibroblast activity. researchgate.net

The murine fibroblast cell line NIH-3T3 is a well-established model used for mechanistic studies in cell biology, including the assessment of cosmetic and therapeutic compounds. cytion.comnih.gov This cell line has been employed to evaluate the biological activity of Palmitoyl-KTTKS, particularly its effect on collagen synthesis. nih.govnih.gov

In one study, NIH-3T3 fibroblasts were treated with Palmitoyl-KTTKS, both in its free form and encapsulated within liposomes, to determine its effect on collagen production. nih.govnih.gov The research confirmed that the peptide is a potent agent for promoting collagen synthesis by these cells. nih.gov The results demonstrated that when delivered via liposomal encapsulation, Palmitoyl-KTTKS stimulated collagen production more effectively than the free peptide. nih.gov Furthermore, cytotoxicity assays confirmed that the various preparations of Palmitoyl-KTTKS were not cytotoxic to the NIH-3T3 fibroblasts at the tested concentrations. nih.gov

The ability of this compound to influence fibroblast proliferation and migration is a key aspect of its potential in tissue regeneration and wound repair. researchgate.net In vitro wound models using human dermal fibroblasts have been utilized to observe these effects. nih.gov

Studies on a palmitoyl oligopeptide complex showed a positive impact on the proliferation of HDF-a fibroblasts. nih.gov An MTT assay, which measures cell metabolic activity as an indicator of viability and proliferation, was used to quantify this effect. Treatment with the complex for 72 hours resulted in a cell viability rate of 155.3% compared to untreated cells, verifying its pro-proliferative efficacy. nih.gov In scratch wound healing assays, which model cell migration, treatment with Palmitoyl-KTTKS was observed to influence the movement of fibroblasts into the "wounded" area. nih.gov This stimulation of fibroblast activity is considered a key mechanism in the peptide's ability to support the repair of damaged dermal cells. researchgate.net

In Vitro Wound Healing Models

To further investigate the functional outcomes of this compound's effects on fibroblasts, researchers use more complex in vitro models that simulate aspects of the wound healing process, such as tissue contraction and cellular differentiation.

Fibroblast-populated collagen lattice (FPCL) contraction assays are used to model the wound contraction phase of healing. In this model, fibroblasts exert mechanical forces on a three-dimensional collagen gel, causing it to contract. The degree of contraction can be modulated by bioactive compounds.

Research has shown that Palmitoyl-KTTKS can inhibit FPCL contraction in a dose-dependent manner. nih.gov In one study, treatment with 0.1 µM of Palmitoyl-KTTKS led to a decrease in the contraction rate compared to untreated cells. nih.gov While the untreated collagen lattice contracted to 78.59% of its initial diameter, the lattice treated with 0.1 µM Palmitoyl-KTTKS maintained its diameter at 84.92%, indicating an inhibition of contraction. nih.gov This suggests a regulatory role for the peptide in modulating the contractile forces exerted by fibroblasts.

Table 2: Effect of Palmitoyl-KTTKS on Fibroblast-Populated Collagen Lattice Contraction

| Treatment | Maintained Initial Diameter (%) |

| Untreated Control | 78.59% ± 0.85% |

| 0.1 µM Palmitoyl-KTTKS | 84.92% ± 0.43% |

During wound healing, fibroblasts can differentiate into myofibroblasts, which are specialized contractile cells characterized by the expression of alpha-smooth muscle actin (α-SMA). While essential for wound closure, the persistence of myofibroblasts can lead to excessive scarring.

Studies have investigated the effect of Palmitoyl-KTTKS on this differentiation process. nih.gov The findings indicate that Palmitoyl-KTTKS at a concentration of 0.1 µM reduces α-SMA expression and, consequently, the trans-differentiation of fibroblasts into myofibroblasts. nih.gov In an in vitro wound model, this concentration led to a twofold decrease in α-SMA-positive stress fibers compared to untreated cells. nih.gov The expression of α-SMA was found to be dependent on the concentration of the peptide, with higher concentrations (0.5 µM) not showing the same inhibitory effect. nih.gov This delicate balance suggests that this compound may play a role in regulating scar formation by controlling myofibroblast differentiation. nih.gov

Table 3: Effect of Palmitoyl-KTTKS on α-SMA Expression in Human Dermal Fibroblasts

| Treatment | α-SMA Positive Cells (% of Control) |

| Untreated Control | 100% |

| 0.1 µM Palmitoyl-KTTKS | 51.5% ± 21.5% |

Advanced Delivery Systems in Preclinical Research

The efficacy of topically applied peptides like this compound is often contingent on their ability to penetrate the stratum corneum and reach their target site in the dermis. To this end, preclinical research has explored various advanced delivery systems to enhance the stability, permeation, and cellular uptake of this compound.

Liposomes, which are microscopic vesicles composed of a lipid bilayer, have been extensively studied as carriers for this compound. mdpi.comnih.gov Encapsulating the peptide within these structures offers several advantages, including protection from enzymatic degradation and improved stability. ijper.org

Preclinical studies have demonstrated that liposomal formulations of Palmitoyl-KTTKS can significantly enhance its delivery to fibroblasts. mdpi.comnih.gov One study found that Palmitoyl-KTTKS, when delivered via phosphatidylcholine liposomes, stimulated collagen production in fibroblasts more effectively than the free peptide. mdpi.comnih.gov The liposomal delivery system was shown to be stable and capable of being formulated into homogenous dispersions with particle sizes suitable for topical application. mdpi.com

The cellular uptake of liposomes by fibroblasts is a critical factor in their efficacy as a delivery system. Research has shown that liposomes can be internalized by cells through various mechanisms, including endocytosis. nih.govresearchgate.netresearchgate.net By facilitating the entry of this compound into fibroblasts, liposomal encapsulation can lead to a more pronounced biological effect. The characteristics of the liposomes, such as their size and lipid composition, can be tailored to optimize cellular uptake and subsequent intracellular delivery of the peptide. nih.govijpsm.com

Microscale delivery systems represent another avenue of investigation for enhancing the topical delivery of peptides. While research directly focused on this compound in these systems is emerging, the principles have been established for other peptides and hold promise for this compound.

Microcapsules and Microspheres: These are small, polymer-based particles that can encapsulate active ingredients. futurity.orgnih.gov They offer the potential for controlled and sustained release of the encapsulated peptide, which can improve its bioavailability and reduce the frequency of application. bachem.combachem.com The encapsulation of peptides in biodegradable polymers can protect them from degradation and allow for their gradual release over time. futurity.org

Micropatches: Also known as microneedle patches, these devices consist of an array of micron-sized needles that painlessly penetrate the stratum corneum, creating transient micropores in the skin. nih.govmit.edujddtonline.info This approach can significantly enhance the delivery of larger molecules like peptides into the epidermis and dermis. umbc.edujddtonline.info One study has specifically mentioned the use of microneedles for the delivery of this compound. nih.gov This technology bypasses the primary barrier of the skin, allowing for more efficient and targeted delivery of the peptide to the underlying cells. nih.gov

The table below outlines the key features of these microscale delivery systems for peptide delivery.

Table 2: Features of Microscale Delivery Systems for Peptides

| Delivery System | Description | Potential Advantages for this compound |

|---|---|---|

| Microcapsules/Microspheres | Polymeric particles encapsulating the peptide. | Controlled and sustained release, protection from degradation, improved stability. futurity.orgbachem.com |

| Micropatches (Microneedles) | A patch with an array of micron-sized needles. | Bypasses the stratum corneum, enhances penetration, allows for targeted delivery. nih.govjddtonline.info |

The formulation of a topical product plays a critical role in the permeation and retention of this compound in the skin. The inherent lipophilicity of the peptide, conferred by the palmitoyl chain, is a key factor influencing its interaction with the lipid-rich stratum corneum. nih.govresearchgate.netresearchwithrutgers.comnih.gov

Studies using in vitro skin models have shown that the palmitoylation of the KTTKS peptide significantly enhances its skin retention compared to the unmodified peptide. nih.gov One study quantified the distribution of Pal-KTTKS in different skin layers, demonstrating its ability to penetrate and be retained within the stratum corneum, epidermis, and dermis. nih.gov This increased retention is attributed to the favorable partitioning of the lipophilic peptide into the lipid matrix of the skin. researchgate.net

In addition to the peptide's own properties, the vehicle in which it is formulated is crucial. Ethosomes, which are soft, malleable vesicles containing ethanol (B145695), have been investigated as a delivery system for this compound. researchgate.netresearchgate.netjst.go.jpjddtonline.infonih.gov The ethanol in these formulations can act as a penetration enhancer, further facilitating the delivery of the peptide into the skin. Transformer-ethosomes, a variation of this technology, have also been shown to improve the transdermal delivery of this compound in preclinical models. researchgate.netjst.go.jp These advanced formulations can enhance the permeation of the peptide through the stratum corneum and increase its retention in the target dermal layers.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pal-KTTKS |

| Connective Tissue Growth Factor (CTGF) |

| α-smooth muscle actin (α-SMA) |

| Phosphatidylcholine |

| KTTKS |

Theoretical Frameworks and Future Research Directions

Palmitoyl (B13399708) Pentapeptide as a "Signal Peptide" and "Matrikine-Mimetic"

Palmitoyl pentapeptide-4, a synthetic peptide, functions as a "signal peptide" and a "matrikine-mimetic," playing a crucial role in dermal remodeling and anti-aging processes. biomolther.org Signal peptides are active substances that can counteract skin aging by stimulating fibroblasts, leading to an increased biological response such as the production of collagen, elastin (B1584352), fibronectin, glycosaminoglycans, and proteoglycans. mdpi.com this compound-4, specifically the sequence Lys-Thr-Thr-Lys-Ser (KTTKS), is a subfragment of type I collagen. incidecoder.com This peptide is attached to palmitic acid to enhance its oil solubility and penetration through the skin's lipid structures. incidecoder.comwikipedia.org

As a matrikine-mimetic, this compound-4 mimics the action of matrikines, which are messenger peptides derived from the extracellular matrix (ECM). wikipedia.org Matrikines are capable of regulating cell activities by interacting with specific receptors, thereby activating genes involved in ECM renewal and cell proliferation. wikipedia.org By activating the neosynthesis of extracellular matrix macromolecules, this compound-4 exerts an anti-wrinkle effect. wikipedia.org It specifically stimulates the synthesis of collagen (types I, III, and IV), elastin, and fibronectin. nih.govchemicalbook.com This action helps to replenish the ECM and promote wound healing. chemicalbook.com

The mechanism of action involves the peptide signaling fibroblasts to increase the production of these essential structural proteins. mdpi.com It is believed to mimic thrombospondin-1, a molecule that activates the latent transforming growth factor-β (TGF-β), which in turn stimulates collagen synthesis. encyclopedia.pub Studies have indicated that this compound-4 can significantly enhance the production of type I and type III collagen. chemicalbook.com

Autocrine and Paracrine Signaling Mechanisms in Dermal Homeostasis

The function of this compound-4 in the skin is intrinsically linked to autocrine and paracrine signaling, which are essential for maintaining dermal homeostasis. Dermal homeostasis is a dynamic process involving the continuous regulation of cellular activities to maintain the structural and functional integrity of the skin. frontiersin.org Palmitoylation, the process of attaching fatty acids like palmitic acid to proteins, is a key post-translational modification that regulates dynamic protein interactions and is crucial for mammalian tissue homeostasis. nih.gov

When this compound-4 penetrates the dermis, it acts as an external signaling molecule. Its "matrikine-mimetic" nature means it can bind to specific cell surface receptors on fibroblasts. This binding initiates intracellular signaling cascades that modulate gene expression, leading to the increased synthesis of ECM components. This is an example of paracrine signaling, where a molecule produced acts on a nearby cell.

Computational Biology and Bioinformatics in Peptide Discovery

Computational biology and bioinformatics have become indispensable tools in the discovery and development of bioactive peptides like this compound-4. These in silico approaches offer efficient and cost-effective methods for predicting peptide structure, function, and interactions, thereby accelerating the research process. researchgate.net

Molecular Dynamics Simulations for Peptide-Receptor Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules. nih.gov In the context of this compound-4, MD simulations can provide detailed insights into its interaction with cellular receptors. nih.gov By simulating the binding of the peptide to its target receptor on a fibroblast, for example, researchers can visualize the specific atomic interactions that drive this recognition and subsequent signaling. These simulations can help to understand the conformational changes that occur upon binding and how these changes translate into a biological response. mdpi.com All-atom MD simulations, for instance, have been used to study the behavior of palmitoylated proteins within a realistic membrane environment, revealing specific interactions and dynamic structures. nih.govnih.gov This level of detail is crucial for understanding the mechanism of action and for designing more potent and specific peptide-based therapeutics.

Database Mining for Bioactive Peptide Sequences

The discovery of new bioactive peptides is greatly facilitated by mining existing protein and peptide databases. nih.gov These databases, such as BIOPEP-UWM, contain vast collections of peptide sequences with known biological activities. consensus.app Researchers can use bioinformatics tools to search these databases for sequences similar to known matrikines or other signaling peptides. researchgate.net For example, by searching for sequences derived from collagen, researchers can identify potential matrikine-mimetics. researchgate.netmdpi.com This approach, known as in silico hydrolysis, simulates the enzymatic breakdown of large proteins like collagen to predict the release of smaller bioactive peptides. researchgate.net The identified peptide sequences can then be synthesized and tested for their biological activity, providing a rational approach to the discovery of novel compounds. nih.gov

Emerging Research Areas and Unexplored Biological Roles

While this compound-4 is well-known for its role in collagen synthesis and anti-aging, there are several emerging areas of research that could uncover previously unexplored biological roles. Future research may focus on elucidating the peptide's molecular targets and optimizing its delivery methods. durhampost.ca

One area of interest is the potential for this compound-4 to influence other cellular processes beyond ECM production. For instance, its impact on cellular signaling pathways suggests it could play a role in modulating inflammation, oxidative stress, and even epigenetic regulation. durhampost.ca Research into Palmitoyl AHK, a similar synthetic peptide, suggests potential involvement in modulating transforming growth factor-beta 1 (TGF-β1) levels and vascular endothelial growth factors (VEGFs), which are crucial for cell growth, differentiation, and angiogenesis. durhampost.ca

Potential Interactions with Other Signaling Pathways Beyond ECM Remodeling

While the primary mechanism of action attributed to this compound-4 involves the stimulation of extracellular matrix (ECM) protein synthesis, emerging research suggests its potential to influence a broader range of cellular signaling pathways. The lipophilic nature conferred by the palmitoyl group may facilitate deeper interaction with cell membranes and intracellular components, potentially modulating pathways beyond structural protein production. durhampost.ca

A key pathway influenced by similar peptides is the Transforming Growth Factor-Beta (TGF-β) signaling cascade. researchgate.netnih.gov TGF-β is a pleiotropic cytokine that, in addition to stimulating collagen synthesis, plays a critical role in cell growth, differentiation, and immune modulation. Future research could explore the specific downstream effects of this compound-4-induced TGF-β activation, moving beyond ECM synthesis to its role in cellular homeostasis.

Furthermore, studies on other palmitoylated peptides suggest a potential for interaction with inflammatory pathways. For instance, Palmitoyl hexapeptide-12 is thought to reduce the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov Another peptide, Pal-GQPR, has also been shown to inhibit IL-6 production. mdpi.com This raises the possibility that this compound-4 could have a similar modulatory effect on inflammatory signaling, which warrants further investigation.

Recent in vitro research has also uncovered a significant interaction with oxidative stress response pathways. A study involving a combination of bioactive molecules, including this compound-4 (Pal-KTTKS), demonstrated a synergistic activation of the NRF2-mediated oxidative stress response in keratinocytes. nih.gov The NRF2 pathway is a master regulator of cellular defense against oxidative damage. This finding suggests a previously under-explored cytoprotective role for this compound-4, positioning it as a potential modulator of cellular resilience. Other signaling pathways that regulate cell survival and metabolism, such as the Akt pathway, have also been identified as being activated by peptides, presenting another avenue for future research into the broader bioactivity of this compound-4. mdpi.com

| Potential Pathway | Mediating Molecule/Process | Implication Beyond ECM Remodeling |

| TGF-β Signaling | Transforming Growth Factor-Beta | Regulation of cell growth, differentiation, and immune response. researchgate.net |

| Inflammatory Signaling | Interleukin-6 (IL-6) | Potential anti-inflammatory and immunomodulatory effects. nih.govmdpi.com |

| Oxidative Stress Response | NRF2 | Cellular protection against oxidative damage and environmental stressors. nih.gov |

| Cell Survival Pathway | Akt | Promotion of fibroblast activity and cellular homeostasis. mdpi.com |

Synergistic Effects with Other Bioactive Molecules in In Vitro Systems

The bioactivity of this compound-4 can be significantly enhanced when used in combination with other bioactive molecules. In vitro studies have demonstrated synergistic effects where the combined impact of the molecules is greater than the sum of their individual effects. This synergy often arises from the complementary mechanisms of action of the combined ingredients.

A notable study investigated the in vitro effects of a combination of this compound-4 (Pal-KTTKS), an acetylated tetrapeptide (Ac-PPYL), and Niacinamide on skin cells. Microarray analysis of keratinocytes and dermal fibroblasts treated with this combination revealed synergistic changes in gene expression compared to cells treated with each component individually. nih.gov Specifically, the combination synergistically activated the NRF2-mediated oxidative stress response, a crucial pathway for cellular protection. nih.gov This suggests that while this compound-4 stimulates matrix repair, other molecules can concurrently bolster the cell's antioxidant defenses, leading to a more comprehensive regenerative outcome.

The concept of synergy has also been explored with other similar peptides. For instance, a nanoliposome formulation that combined palmitoyl tripeptide-5, carnosine, and a neurotransmitter-inhibiting peptide (Argireline®) demonstrated a synergistic effect. nih.gov This combination led to enhanced collagen production, antioxidant effects, and inhibition of neurotransmitter release, showcasing a multi-pronged approach to improving skin cell function. nih.govresearchgate.net The combination of peptides with antioxidants, in particular, is a promising area of research, as it addresses both structural integrity and damage from oxidative stress. researchgate.net

These findings support a theoretical framework where combining this compound-4 with other bioactives, such as antioxidants (e.g., Niacinamide, Carnosine) or other classes of peptides, can lead to a more potent and multifaceted effect on cellular function in in vitro models. nih.govnih.gov

Table: Examples of In Vitro Synergistic Effects

| Peptide | Combined Bioactive(s) | Observed Synergistic Effect | Cell Type |

|---|---|---|---|

| This compound-4 (Pal-KTTKS) | Ac-PPYL & Niacinamide | Activation of NRF2-mediated oxidative stress response genes. nih.gov | Keratinocytes, Fibroblasts |

| Palmitoyl Tripeptide-5 | Argireline® & Carnosine | Enhanced collagen production and antioxidation. nih.gov | Not Specified |

| Generic Peptides | Antioxidants | Enhanced skin regeneration and anti-aging effects. researchgate.net | Not Specified |

Development of Novel Peptide Derivatives with Enhanced Bioactivity

The development of this compound-4 itself is a prime example of creating a derivative with enhanced bioactivity. The original peptide sequence, Lys-Thr-Thr-Lys-Ser (KTTKS), is a fragment of pro-collagen type I. nih.gov While it demonstrated the ability to stimulate ECM synthesis, its hydrophilic nature limited its stability and ability to penetrate the lipophilic stratum corneum of the skin. nih.gov The conjugation of palmitic acid, a 16-carbon fatty acid, to the N-terminus of the peptide created this compound-4. This modification increased the molecule's lipophilicity, thereby improving its stability and facilitating its delivery to target cells within the dermis. durhampost.canih.govfrontiersin.org

Building on this principle, researchers are exploring the development of novel peptide derivatives to introduce additional functionalities or further enhance bioactivity. One strategy involves attaching other bioactive molecules to the peptide sequence. For example, a study on a different peptide, Palmitoyl Tripeptide-5, described the conjugation of an L-ascorbate (Vitamin C) moiety to its C-terminus. frontiersin.org This novel derivative not only retained the collagen-stimulating properties of the original peptide but also gained the ability to inhibit melanin (B1238610) synthesis in vitro, adding a depigmenting effect. frontiersin.org This approach creates multifunctional molecules that can address multiple cellular processes simultaneously.

Another avenue for development is the modification of the amino acid sequence itself. The creation of Pal–KMO2K, where MO2 represents a dioxygenated methionine, is an example of how altering the core peptide structure can yield a new derivative with specific properties. mdpi.com Future research could focus on creating derivatives of this compound-4 by:

Altering the Lipid Moiety: Experimenting with different fatty acids to optimize penetration and bioavailability.

Conjugating Other Actives: Attaching molecules like antioxidants, anti-inflammatories, or other signaling fragments to create multifunctional peptides.

Modifying the KTTKS Sequence: Substituting or modifying amino acids to enhance binding affinity to cellular receptors or improve resistance to enzymatic degradation.

These developmental strategies aim to create next-generation peptides with superior stability, targeted delivery, and a broader spectrum of biological activities.

Concluding Perspectives on Palmitoyl Pentapeptide Research

Synthesis of Current Academic Understanding

Academic research has firmly established Palmitoyl (B13399708) Pentapeptide, chemically known as Palmitoyl-Lys-Thr-Thr-Lys-Ser (Pal-KTTKS), as a significant bioactive ingredient in dermal science. nih.govnih.gov It is classified as a "signal peptide" or "matrikine," a small fragment derived from the precursor of type I collagen. mdpi.comserbianmonitor.comci.guide The core of its scientifically understood function is its ability to act as a cellular messenger, stimulating regenerative processes within the skin's dermal layer. serbianmonitor.comnih.gov

The primary mechanism of action involves the upregulation of key extracellular matrix (ECM) proteins. chemicalbook.comnih.gov Upon penetrating the stratum corneum—a process significantly enhanced by the attached lipophilic palmitoyl group which improves stability and delivery—the peptide signals fibroblasts to increase the synthesis of several crucial structural components. nih.govci.guidecreative-peptides.commdpi.com Extensive in vitro and in vivo studies have demonstrated its capacity to boost the production of collagen types I, III, and IV, as well as elastin (B1584352), fibronectin, and glycosaminoglycans, including hyaluronic acid. nih.govmdpi.comnih.govchemicalbook.com This stimulation of ECM production helps to rebuild and repair the dermal structure. chemicalbook.com

Clinical studies have corroborated these molecular findings, showing tangible improvements in skin appearance. researchgate.netsemanticscholar.org Research has consistently noted a significant reduction in fine lines and wrinkles and an improvement in skin texture and firmness in subjects using formulations containing Palmitoyl Pentapeptide compared to placebos. nih.govnih.govchemicalbook.comrsu.ac.th

| Molecular Target/Process | Observed Effect | Reference Finding |

|---|---|---|

| Collagen Synthesis | Significantly promotes the production of Collagen I, III, and IV. | Acts as a fragment of procollagen (B1174764) 1, directly stimulating collagen biosynthesis pathways. mdpi.comnih.govchemicalbook.com |

| Fibronectin Synthesis | Stimulates the generation of fibronectin, a key ECM glycoprotein (B1211001). | Contributes to cellular adhesion and reinforces the dermal matrix. chemicalbook.combiotechpeptides.com |

| Elastin Production | Enhances the production of elastin fibers. | Improves skin elasticity and firmness. chemicalbook.comcreative-peptides.com |

| Hyaluronic Acid Synthesis | Upregulates the synthesis of hyaluronic acid and other glycosaminoglycans (GAGs). | Aids in maintaining skin hydration and turgor. mdpi.comci.guide |

| Dermal-Epidermal Junction | Improves regulation of type IV collagen at the dermal-epidermal junction. | Strengthens the connection between the dermis and epidermis. chemicalbook.com |

Identification of Gaps and Future Avenues for Scholarly Inquiry

Despite the robust body of evidence supporting the efficacy of this compound, several gaps persist in the academic literature, pointing toward clear avenues for future research. A primary limitation is that many clinical studies have evaluated the peptide within complex formulations containing other active ingredients. researchgate.netnih.gov This makes it challenging to isolate and quantify the precise contribution of this compound to the observed effects.

Furthermore, the dose-dependent nature of the peptide's activity requires more nuanced investigation. Research has indicated that while certain concentrations reduce pro-fibrotic mediators, higher concentrations may not yield the same inhibitory effect, highlighting a delicate balance between wound healing and potential fibrotic activity. nih.gov This is particularly critical as new delivery systems, such as microneedles or injections, are considered, which would expose the dermis to different concentrations than topical applications. nih.gov

The majority of existing clinical trials have been conducted on Caucasian subjects. researchgate.netnih.gov Given the known structural and functional differences in skin across diverse ethnic populations, there is a compelling need for studies that investigate the efficacy and cellular response to this compound in a wider range of skin types, such as Asian and African skin. nih.gov Finally, while the palmitoylation of the peptide is known to enhance delivery, further research into optimizing delivery systems could improve bioavailability and therapeutic potential. nih.gov

| Identified Gap | Rationale for Further Inquiry | Suggested Future Research Avenue |

|---|---|---|

| Confounding variables in clinical trials | Many studies use formulations with multiple actives, obscuring the peptide's specific effects. researchgate.netnih.gov | Conduct double-blind, placebo-controlled trials with this compound as the sole active ingredient. |

| Nuanced dose-response relationship | The peptide exhibits dose-dependent effects on fibroblast differentiation and α-SMA expression, indicating a complex therapeutic window. nih.gov | Perform detailed dose-ranging studies to understand the optimal concentration for regenerative vs. potentially pro-fibrotic outcomes. |

| Limited demographic scope of studies | Most clinical data is derived from studies on Caucasian participants. nih.gov | Initiate clinical trials focused on diverse ethnic groups (e.g., Asian, African) to assess efficacy and response across different skin phenotypes. |